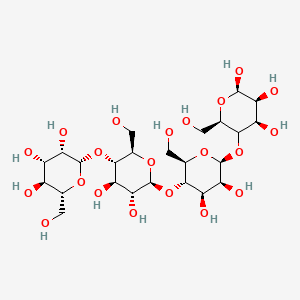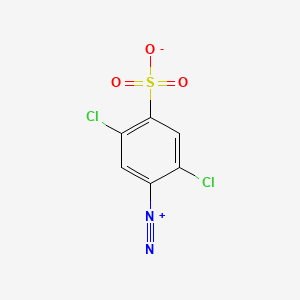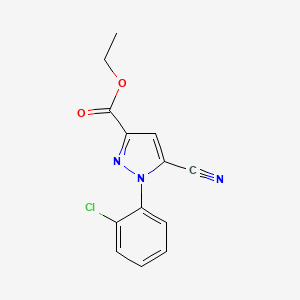![molecular formula C20H16ClN4NaO4S B13761613 Benzenesulfonic acid, 4-chloro-3-[[4-[(4-ethoxyphenyl)azo]phenyl]azo]-, sodium salt CAS No. 68959-01-3](/img/structure/B13761613.png)
Benzenesulfonic acid, 4-chloro-3-[[4-[(4-ethoxyphenyl)azo]phenyl]azo]-, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonic acid, 4-chloro-3-[[4-[(4-ethoxyphenyl)azo]phenyl]azo]-, sodium salt is an organosulfur compound. It is a derivative of benzenesulfonic acid, where the benzene ring is substituted with chloro and azo groups. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 4-chloro-3-[[4-[(4-ethoxyphenyl)azo]phenyl]azo]-, sodium salt typically involves the diazotization of 4-ethoxyaniline followed by azo coupling with 4-chloroaniline. The resulting azo compound is then sulfonated using concentrated sulfuric acid to introduce the sulfonic acid group. Finally, the sulfonic acid is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and concentration to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo groups, leading to the formation of various oxidation products.
Reduction: Reduction of the azo groups can yield corresponding amines.
Substitution: The chloro group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the chloro group.
Major Products
Oxidation: Oxidized azo compounds and sulfonic acid derivatives.
Reduction: Corresponding amines and sulfonic acid derivatives.
Substitution: Various substituted benzenesulfonic acid derivatives.
Aplicaciones Científicas De Investigación
Benzenesulfonic acid, 4-chloro-3-[[4-[(4-ethoxyphenyl)azo]phenyl]azo]-, sodium salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Biology: Employed in biochemical assays and as a staining agent.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and as a surfactant in various formulations.
Mecanismo De Acción
The compound exerts its effects primarily through its azo and sulfonic acid groups. The azo groups can participate in redox reactions, while the sulfonic acid group enhances solubility and reactivity. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biochemical assays or interaction with cellular components in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- Benzenesulfonic acid
- 4-Chlorobenzenesulfonic acid
- 4-Ethoxybenzenesulfonic acid
- Azo compounds with different substituents
Uniqueness
Benzenesulfonic acid, 4-chloro-3-[[4-[(4-ethoxyphenyl)azo]phenyl]azo]-, sodium salt is unique due to the combination of chloro, ethoxy, and azo groups on the benzene ring. This unique structure imparts specific chemical and physical properties, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
68959-01-3 |
|---|---|
Fórmula molecular |
C20H16ClN4NaO4S |
Peso molecular |
466.9 g/mol |
Nombre IUPAC |
sodium;4-chloro-3-[[4-[(4-ethoxyphenyl)diazenyl]phenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C20H17ClN4O4S.Na/c1-2-29-17-9-7-16(8-10-17)23-22-14-3-5-15(6-4-14)24-25-20-13-18(30(26,27)28)11-12-19(20)21;/h3-13H,2H2,1H3,(H,26,27,28);/q;+1/p-1 |
Clave InChI |
KCZQZVXCJSWDIK-UHFFFAOYSA-M |
SMILES canónico |
CCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=C(C=CC(=C3)S(=O)(=O)[O-])Cl.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


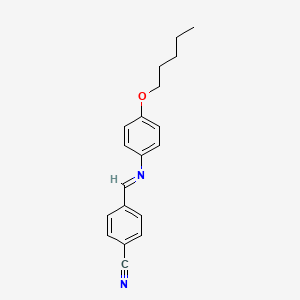
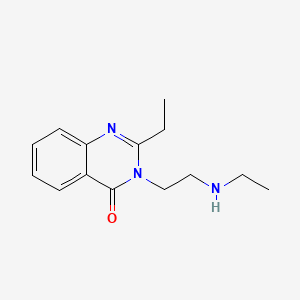


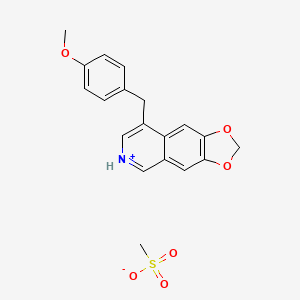
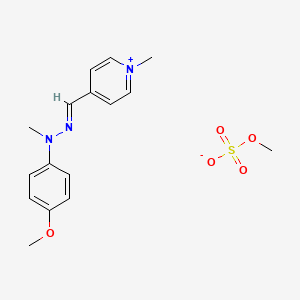
![2-[7-(Benzenesulfonyl)-4-chloroisoquinolin-1-yl]guanidine;hydrochloride](/img/structure/B13761552.png)

